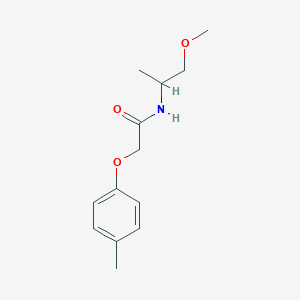METHANONE](/img/structure/B246943.png)
[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two dimethoxybenzoyl groups attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 3,4-dimethoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its psychoactive effects.
1-(2,3-Dimethoxybenzyl)piperazine: Similar in structure but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H28N2O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(2,3-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-9-8-16(14-20(18)28-3)15-23-10-12-24(13-11-23)22(25)17-6-5-7-19(27-2)21(17)29-4/h5-9,14H,10-13,15H2,1-4H3 |
InChI-Schlüssel |
QBAIIGMSEXQZOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE](/img/structure/B246865.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B246869.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
